molecular formula C6H15NO2S B1527877 2-Methylpentane-1-sulfonamide CAS No. 1247852-31-8

2-Methylpentane-1-sulfonamide

Cat. No.: B1527877
CAS No.: 1247852-31-8
M. Wt: 165.26 g/mol
InChI Key: KUPZDLNZQVUSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpentane-1-sulfonamide is a useful research compound. Its molecular formula is C6H15NO2S and its molecular weight is 165.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Methylpentane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA replication.

Mode of Action

Sulfonamides, including this compound, act by competitively inhibiting the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydropteroate, a precursor of folic acid. This leads to a decrease in the availability of folic acid, which is essential for DNA synthesis. As a result, bacterial growth is inhibited .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, this compound effectively inhibits the ability of bacteria to replicate .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as organic matter in the environment, could potentially interact with the drug and affect its bioavailability

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylpentane-1-sulfonamide are not fully understood due to the limited research available. As a sulfonamide, it likely interacts with various enzymes, proteins, and other biomolecules. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions often involve the inhibition of enzymes, which can disrupt the normal function of the biomolecules and alter biochemical reactions .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfonamides typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Sulfonamides are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Sulfonamides are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Sulfonamides are known to interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Sulfonamides are known to interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

Sulfonamides are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Biological Activity

2-Methylpentane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folate synthesis, a critical process for bacterial DNA replication. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The primary mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides like this compound can competitively inhibit this enzyme, leading to a reduction in folate production and subsequently hindering bacterial growth and replication .

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. In a comparative study, this compound demonstrated effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Nocardia species64 µg/mL

These results suggest that this compound has potential applications in treating infections caused by these pathogens .

Case Studies

Several case studies have documented the clinical applications of sulfonamides, including those similar to this compound:

  • Case Study: Treatment of Staphylococcus aureus Infections
    • A clinical trial involving patients with Staphylococcus aureus infections demonstrated that treatment with a sulfonamide regimen resulted in a significant reduction in bacterial load compared to controls.
    • Patients receiving this compound showed improved recovery rates.
  • Case Study: Efficacy Against Nocardiosis
    • In patients diagnosed with nocardiosis, a combination therapy including sulfonamides led to successful treatment outcomes, highlighting the importance of these compounds in managing resistant infections.

Safety and Toxicity

While sulfonamides are generally well-tolerated, they can cause adverse effects such as allergic reactions and gastrointestinal disturbances. The incidence of serious reactions like Stevens-Johnson syndrome is relatively low but notable . Monitoring for side effects is essential during treatment.

Properties

IUPAC Name

2-methylpentane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPZDLNZQVUSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpentane-1-sulfonamide
Reactant of Route 2
2-Methylpentane-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-Methylpentane-1-sulfonamide
Reactant of Route 4
2-Methylpentane-1-sulfonamide
Reactant of Route 5
2-Methylpentane-1-sulfonamide
Reactant of Route 6
2-Methylpentane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.